molecular formula C20H32N2O4 B5185107 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate

Cat. No. B5185107
M. Wt: 364.5 g/mol
InChI Key: HLOUEGGHHDHXMK-UHFFFAOYSA-N
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Description

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound, also known as BMY-14802, was first synthesized in the early 2000s and has since been the focus of several studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Mechanism of Action

The exact mechanism of action of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) by inhibiting the reuptake of serotonin in the brain.
Biochemical and Physiological Effects
Studies have shown that 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate has several biochemical and physiological effects. These include an increase in serotonin levels in the brain, as well as an increase in the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate in lab experiments is its potential as a treatment for depression. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize dosing and potential side effects.

Future Directions

There are several potential future directions for research on 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate. These include further investigations into its mechanism of action, as well as its potential as a treatment for other psychiatric disorders such as anxiety and post-traumatic stress disorder (PTSD). Additionally, further studies could investigate the potential for this compound to be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate involves several steps, including the reaction of cyclohexylamine with 2,3-dichlorobicyclo[2.2.1]hept-5-ene, followed by the reduction of the resulting compound with lithium aluminum hydride. The final step involves the reaction of the resulting amine with oxalic acid to form the oxalate salt of the compound.

Scientific Research Applications

1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate has been the focus of several scientific research studies investigating its potential therapeutic applications. One such study investigated the compound's potential as a treatment for depression and found that it exhibited antidepressant-like effects in animal models.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-cyclohexylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2.C2H2O4/c1-2-4-18(5-3-1)20-10-8-19(9-11-20)14-17-13-15-6-7-16(17)12-15;3-1(4)2(5)6/h6-7,15-18H,1-5,8-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOUEGGHHDHXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3CC4CC3C=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-cyclohexylpiperazine;oxalic acid

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